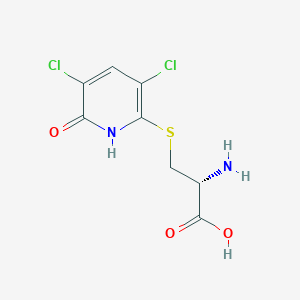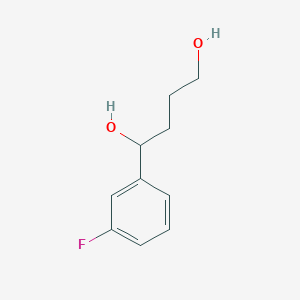![molecular formula C14H10FN3O2 B14182279 2-[(3-fluorophenyl)methyl]-6-nitro-1H-benzimidazole CAS No. 833474-48-9](/img/structure/B14182279.png)
2-[(3-fluorophenyl)methyl]-6-nitro-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-fluorophenyl)methyl]-6-nitro-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a fluorophenyl group and a nitro group attached to the benzimidazole core. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-fluorophenyl)methyl]-6-nitro-1H-benzimidazole typically involves the following steps:
Fluorophenylmethylation: The fluorophenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where the benzimidazole is treated with a fluorophenylmethyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-fluorophenyl)methyl]-6-nitro-1H-benzimidazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation: The benzimidazole ring can be oxidized under strong oxidative conditions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-[(3-fluorophenyl)methyl]-6-amino-1H-benzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Oxidation: Oxidized benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(3-fluorophenyl)methyl]-6-nitro-1H-benzimidazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Biology: Used as a probe to study enzyme interactions and receptor binding.
Material Science: Employed in the development of organic semiconductors and other advanced materials.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action of 2-[(3-fluorophenyl)methyl]-6-nitro-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The fluorophenyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, increasing its potency and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(3-chlorophenyl)methyl]-6-nitro-1H-benzimidazole
- 2-[(3-bromophenyl)methyl]-6-nitro-1H-benzimidazole
- 2-[(3-methylphenyl)methyl]-6-nitro-1H-benzimidazole
Uniqueness
2-[(3-fluorophenyl)methyl]-6-nitro-1H-benzimidazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its ability to participate in specific chemical reactions. The fluorine atom also increases the compound’s metabolic stability and bioavailability, making it a valuable candidate for drug development.
Eigenschaften
CAS-Nummer |
833474-48-9 |
|---|---|
Molekularformel |
C14H10FN3O2 |
Molekulargewicht |
271.25 g/mol |
IUPAC-Name |
2-[(3-fluorophenyl)methyl]-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C14H10FN3O2/c15-10-3-1-2-9(6-10)7-14-16-12-5-4-11(18(19)20)8-13(12)17-14/h1-6,8H,7H2,(H,16,17) |
InChI-Schlüssel |
ACCYZSABSAXOQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)CC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Triphenyl[(3-{[(triphenylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane](/img/structure/B14182204.png)
![4-Methyl-6-[1-(5-nitrothiophen-2-yl)ethoxy]-2H-1-benzopyran-2-one](/img/structure/B14182214.png)
![(2R)-3-Hydroxy-2-{(1S)-2-oxo-1-[(prop-2-en-1-yl)oxy]ethoxy}propanal](/img/structure/B14182222.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone](/img/structure/B14182225.png)

![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;decanedioic acid](/img/structure/B14182239.png)
![2-{4-[5-(3-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14182244.png)

![(Thiophen-2-yl)[2-(thiophen-3-yl)phenyl]methanone](/img/structure/B14182263.png)

![Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane](/img/structure/B14182271.png)
![N-{2-[(Butan-2-yl)oxy]phenyl}-5-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14182274.png)
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1-(prop-2-en-1-yl)-1H-indole](/img/structure/B14182281.png)
